1-(4-Hydroxyphenyl)propane-1,2-dione
Overview
Description
1-(4-Hydroxyphenyl)propane-1,2-dione is an organic compound with the molecular formula C(_9)H(_8)O(_3) It is characterized by the presence of a hydroxyphenyl group attached to a propane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)propane-1,2-dione can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process, and advanced purification techniques are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
1-(4-Hydroxyphenyl)propane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)propane-1,2-dione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The dione moiety can participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propane-1,2-dione: Similar structure but with a methoxy group instead of a hydroxy group.
1-(2-Hydroxyphenyl)propane-1,2-dione: The hydroxy group is positioned differently on the phenyl ring.
1-(4-Hydroxyphenyl)ethanone: Lacks the additional carbonyl group present in the dione.
Uniqueness
1-(4-Hydroxyphenyl)propane-1,2-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and dione groups allow for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)propane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRIZEYPOXNMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313697 | |
Record name | 1-(4-hydroxyphenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10087-36-2 | |
Record name | NSC274952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-hydroxyphenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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